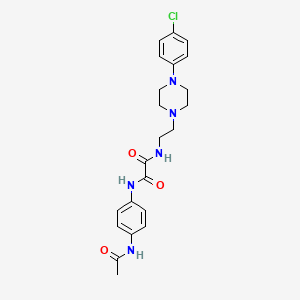

N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide

CAS No.: 1049374-69-7

Cat. No.: VC4274579

Molecular Formula: C22H26ClN5O3

Molecular Weight: 443.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049374-69-7 |

|---|---|

| Molecular Formula | C22H26ClN5O3 |

| Molecular Weight | 443.93 |

| IUPAC Name | N'-(4-acetamidophenyl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide |

| Standard InChI | InChI=1S/C22H26ClN5O3/c1-16(29)25-18-4-6-19(7-5-18)26-22(31)21(30)24-10-11-27-12-14-28(15-13-27)20-8-2-17(23)3-9-20/h2-9H,10-15H2,1H3,(H,24,30)(H,25,29)(H,26,31) |

| Standard InChI Key | FDGSISWXHBADPV-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Introduction

N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that incorporates several functional groups, including an oxalamide backbone, a piperazine ring, and an acetamidophenyl moiety. This compound is of interest due to its potential pharmacological properties, which could be related to its structural similarity to other bioactive molecules.

Synthesis

The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxalamide backbone and the attachment of the piperazine and acetamidophenyl groups. Common methods might involve:

-

Condensation Reactions: To form the oxalamide core.

-

Alkylation or Arylation: To attach the piperazine and acetamidophenyl groups.

Pharmacological Potential

Given its structural components, N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide may exhibit pharmacological activity related to neurotransmitter modulation. The presence of a piperazine ring, similar to that in compounds like FAUC 113, suggests potential interactions with dopamine or serotonin receptors .

Research Findings

While specific research findings on this exact compound are not readily available, related compounds with similar structural features have shown promise in various pharmacological applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume